3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide
Description
3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide (CAS: 157729-11-8) is a halogenated benzamide derivative characterized by a benzene ring substituted with chlorine (Cl) at position 3, fluorine (F) at position 4, and a pyrrolidin-1-ylsulfonyl group attached via an amide linkage at position 1 (Figure 1). This compound belongs to the broader class of benzamide derivatives, which are noted for their neuroleptic properties and structural complexity . Notably, it has been listed as a discontinued product by CymitQuimica, though specific reasons for discontinuation (e.g., efficacy, safety, or synthesis challenges) remain undisclosed .
Properties
IUPAC Name |
3-chloro-4-fluoro-N-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFN2O3S/c12-9-7-8(3-4-10(9)13)11(16)14-19(17,18)15-5-1-2-6-15/h3-4,7H,1-2,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSBXFJYEPMWAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Nitration and Halogenation: The benzene ring is first nitrated and then halogenated to introduce the chloro and fluoro substituents.
Amidation: The resulting intermediate is then subjected to amidation with pyrrolidine-1-sulfonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-N-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-1-ylsulfonyl group is known to enhance binding affinity and selectivity, while the chloro and fluoro substituents can modulate the compound’s electronic properties and reactivity.
Comparison with Similar Compounds
2-Chloro-4-fluoro-N-(piperidin-4-yl)benzene sulfonamide derivatives
The compound 2-chloro-4-fluoro-N-(1-(3-fluorobenzoyl)piperidin-4-yl)-5-(trifluoromethyl)benzene sulfonamide (Example 13p in ) shares a sulfonamide group and halogenated benzene core but incorporates a piperidine ring instead of pyrrolidine.
Pyrazolo-pyrimidinyl benzamides
Compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 in ) exhibit fused heterocyclic systems (pyrazolo-pyrimidine) alongside benzamide groups. These structures are more complex and likely target kinase or nucleotide-binding proteins, diverging from the neuroleptic applications of simpler benzamides .
Halogenated Benzene Derivatives
3-Chloro-N-phenyl-phthalimide
Its use as a monomer in polyimide synthesis highlights the role of halogenation in polymer stability, suggesting that the chloro and fluoro groups in the target compound could similarly influence material properties if repurposed .
Data Table: Structural and Functional Comparison
Key Research Findings and Challenges
- Differentiation Challenges : Benzamide derivatives exhibit overlapping physical-chemical properties (e.g., solubility, polarity), complicating forensic identification .
- Ring System Effects : Pyrrolidine’s smaller ring size compared to piperidine may reduce steric hindrance, favoring interactions with compact binding pockets in neurological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
